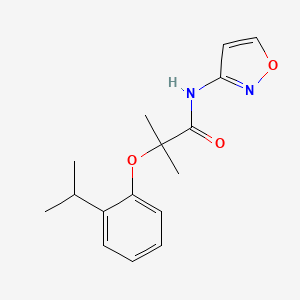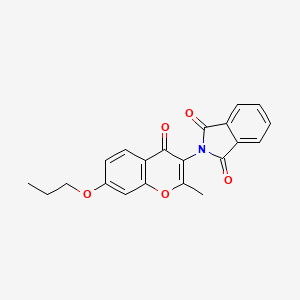![molecular formula C21H23N5O2S B4718982 N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B4718982.png)
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide
描述
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide, also known as NBI-74330, is a small molecule drug that has been extensively studied for its potential therapeutic applications in a variety of diseases. This compound belongs to a class of compounds known as benzimidazoles, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide involves the inhibition of specific enzymes and proteins involved in various biological processes. In cancer cells, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide inhibits the activity of PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. In inflammation, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide inhibits the activity of NF-κB, which is involved in the regulation of inflammation. In neurodegenerative diseases, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to have neuroprotective effects by inhibiting the activity of specific enzymes and proteins involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
The advantages of using N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide in lab experiments include its specificity for specific enzymes and proteins, its ability to induce apoptosis and inhibit cell proliferation, and its potential neuroprotective effects. However, the limitations of using N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are many potential future directions for the study of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide. One area of research could focus on the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of research could focus on the development of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. In addition, further studies could investigate the potential neuroprotective effects of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
科学研究应用
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme known as poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately cell death. N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation. In addition, N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[2-(imidazol-1-ylmethyl)-1-(2-methylpropyl)benzimidazol-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-16(2)13-26-20-9-8-17(24-29(27,28)18-6-4-3-5-7-18)12-19(20)23-21(26)14-25-11-10-22-15-25/h3-12,15-16,24H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTLHQRYDCXDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N=C1CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4718905.png)
![3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4718910.png)
![3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4718918.png)
![3-({3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B4718924.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4718936.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B4718946.png)
![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4718948.png)
![N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4718962.png)
![2-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B4718963.png)

![1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4718971.png)

![N-cyclopentyl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718988.png)
